1-(2-methylbenzoyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
(2-methylphenyl)-(4-nitropyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-4-2-3-5-10(8)11(15)13-7-9(6-12-13)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYMBYYSLQOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the structural features, synthetic methods, biological activities, and physicochemical properties of 1-(2-methylbenzoyl)-4-nitro-1H-pyrazole with its analogs.
Structural and Substituent Variations
Substituents at the N(1) and C(4) positions significantly influence reactivity and bioactivity. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups : The nitro group at C(4) enhances electrophilicity, facilitating metal coordination (e.g., in zinc complexes) and improving antitumor activity .
- N(1) Substituents : Bulky or electron-deficient groups (e.g., benzoyl, dichlorobenzyl) may sterically hinder reactions but improve metabolic stability.
Key Observations:
- Microwave Synthesis : Reduces reaction time (e.g., 1 hour for 1-(4-methoxybenzyl)-4-nitro-1H-pyrazol-3-ol) .
- Catalyst Efficiency : Pd-based systems achieve higher yields (~78%) compared to Cu-mediated reactions (~53–68%) .
Key Observations:
- Metal Coordination : Zinc complexes of 4-nitro-1H-pyrazole show 3-fold lower IC₅₀ values than the free ligand, indicating enhanced cytotoxicity .
- Substituent Impact : Halogenated analogs (e.g., dichlorobenzyl) may improve membrane permeability but require further bioactivity validation.
Physicochemical Properties
Substituents influence solubility, stability, and reactivity:
Key Observations:
- Thermal Stability : High boiling points (~265°C) suggest suitability for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
